An In-depth Technical Guide to 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into its chemical structure, predictable physicochemical properties, and detailed protocols for its synthesis via modern cross-coupling methodologies. Furthermore, this guide will explore the molecule's reactivity and its potential as a versatile building block for the development of novel therapeutic agents and functional materials.
Introduction: The Significance of the 5-Arylpyridine-3-carbaldehyde Scaffold
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design. When functionalized with an aldehyde group at the 3-position and an aryl substituent at the 5-position, the resulting 5-arylpyridine-3-carbaldehyde framework offers a trifecta of reactive sites for chemical elaboration.
The aldehyde serves as a versatile handle for the introduction of diverse functionalities through reactions such as reductive amination, Wittig reactions, and condensations. The pyridine nitrogen provides a site for quaternization and coordination to metal centers. The 5-aryl group, in this case, a 4-hydroxyphenyl moiety, can be further modified and plays a crucial role in modulating the molecule's biological activity and physical properties through hydrogen bonding and aromatic interactions. The strategic placement of these functional groups makes 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde a highly valuable, albeit currently under-documented, synthetic intermediate.
Molecular Structure and Physicochemical Properties
The chemical structure of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde combines a pyridine core with a formyl group at the 3-position and a 4-hydroxyphenyl substituent at the 5-position.
Structural Details
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IUPAC Name: 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde
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Molecular Formula: C₁₂H₉NO₂
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Molecular Weight: 199.21 g/mol
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CAS Number: Not assigned or readily available in public databases.
The presence of the phenolic hydroxyl group, the aldehyde carbonyl group, and the pyridine nitrogen atom allows for a rich tapestry of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are expected to significantly influence the compound's melting point, solubility, and crystal packing.
Predicted Physicochemical Properties
While experimental data is not available, the following properties can be predicted based on the analysis of structurally similar compounds, such as its isomer 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde.[1]
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point | > 200 °C | The presence of strong intermolecular hydrogen bonding due to the phenolic -OH and the polar aldehyde group, combined with potential π-stacking of the aromatic rings, suggests a relatively high melting point, likely a crystalline solid at room temperature. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, methanol); sparingly soluble in water and non-polar solvents. | The polar functional groups will favor solubility in polar solvents. The phenolic hydroxyl group may impart slight aqueous solubility, especially under basic conditions where it can be deprotonated to the more soluble phenoxide. |
| pKa | Phenolic -OH: ~9-10; Pyridinium N-H: ~4-5 | The pKa of the phenolic proton is expected to be in the typical range for phenols. The electron-withdrawing nature of the pyridine ring and the aldehyde group may slightly increase its acidity compared to phenol itself. The basicity of the pyridine nitrogen will be reduced due to the electron-withdrawing effects of the substituents.[1] |
| Appearance | Off-white to yellow or tan solid | Many aromatic aldehydes and phenols are colored due to the presence of extended π-conjugation, which can lead to absorption in the visible spectrum. |
Synthesis and Purification
The most logical and efficient synthetic route to 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[2][3][4] This powerful C-C bond-forming reaction is well-suited for coupling an aryl halide with an arylboronic acid and is known to be tolerant of a wide range of functional groups.[2]
Retrosynthetic Analysis and Strategy
A convergent synthetic approach is proposed, where the pyridine and hydroxyphenyl fragments are prepared separately and then coupled in the final key step.[1]
Caption: Retrosynthetic analysis for the synthesis of the target molecule.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for yield and purity.
Reaction Scheme:
(A proper image would be generated here if possible, showing the chemical structures)Materials:
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5-Bromopyridine-3-carbaldehyde (1.0 eq)
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4-Hydroxyphenylboronic acid (1.2 eq)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
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Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos or XPhos
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Potassium carbonate (K₂CO₃, 3.0 eq)
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1,4-Dioxane (anhydrous)
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Water (degassed)
Procedure:
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Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir the palladium(II) acetate and triphenylphosphine in a small amount of dioxane for 15-20 minutes under an inert atmosphere (Nitrogen or Argon). This allows for the in-situ formation of the active Pd(0) catalyst.
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridine-3-carbaldehyde, 4-hydroxyphenylboronic acid, and potassium carbonate.
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is crucial for the stability of the palladium catalyst.
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Solvent and Catalyst Addition: Add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask via cannula or syringe. Then, add the pre-formed catalyst solution.
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Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde.
Causality Behind Experimental Choices:
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Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
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Base (K₂CO₃): The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[4]
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Ligand (PPh₃): The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. More electron-rich and bulky ligands can sometimes improve reaction efficiency.
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Solvent System: The mixture of an organic solvent and water is necessary to dissolve both the organic starting materials and the inorganic base.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the aldehyde proton.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the key functional groups, such as the C=O stretch of the aldehyde and the O-H stretch of the phenol.
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Melting Point Analysis: To assess the purity of the final product.
Caption: A generalized workflow for the synthesis and characterization of the target molecule.
Chemical Reactivity and Potential Applications
The trifunctional nature of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde makes it a versatile platform for the synthesis of more complex molecules.
Reactivity of the Functional Groups
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Aldehyde Group: This group can undergo a wide range of transformations, including:
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Oxidation to the corresponding carboxylic acid.
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Reduction to a primary alcohol.
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Condensation with amines to form Schiff bases or with active methylene compounds in Knoevenagel or Claisen-Schmidt reactions.[1]
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Phenolic Hydroxyl Group: The hydroxyl group can be:
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Alkylated or acylated to form ethers and esters, respectively.
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Act as a directing group in electrophilic aromatic substitution on the phenyl ring.
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Pyridine Nitrogen: The nitrogen atom can:
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Be protonated by acids to form pyridinium salts.[1]
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Act as a ligand for metal coordination.
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Be oxidized to the corresponding N-oxide.
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Potential Applications in Drug Discovery
The 5-arylpyridine scaffold is present in numerous biologically active compounds. The combination of a hydrogen bond donor (phenol), a hydrogen bond acceptor (aldehyde/pyridine N), and two aromatic rings makes this molecule an attractive starting point for the design of inhibitors for various enzyme classes, such as:
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Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP binding site.
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Antimicrobial Agents: Pyridine derivatives have shown a broad spectrum of antibacterial and antifungal activities.[5]
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Anti-inflammatory Agents: Certain pyridine-containing compounds have demonstrated anti-inflammatory properties.[6]
The aldehyde functionality can be used to link the molecule to other pharmacophores or to generate libraries of derivatives for structure-activity relationship (SAR) studies.
Applications in Materials Science
The ability of the pyridine and phenol groups to coordinate with metal ions suggests potential applications in:
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Coordination Polymers and Metal-Organic Frameworks (MOFs): The molecule could serve as a multitopic ligand for the construction of novel porous materials with applications in gas storage, separation, and catalysis.
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Sensors: The fluorescence properties of the molecule may be sensitive to the presence of certain metal ions, leading to applications as chemical sensors.
Conclusion
5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde represents a promising yet underexplored building block in synthetic chemistry. This guide has outlined a reliable synthetic strategy via Suzuki-Miyaura coupling and predicted its key physicochemical properties based on sound chemical principles and data from related compounds. The versatile reactivity of its functional groups opens up a multitude of possibilities for the development of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation into this molecule is warranted to fully unlock its synthetic potential.
References
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ChemWhat. (n.d.). 5-Hydroxy-pyridine-3-carbaldehyde CAS#: 1060804-48-9. Retrieved from [Link]
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Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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MDPI. (2022). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]
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